Methyl 2,6-dimethoxynicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

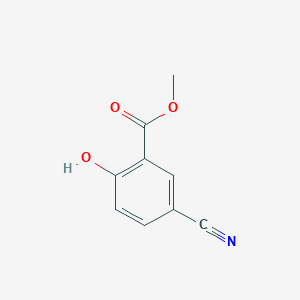

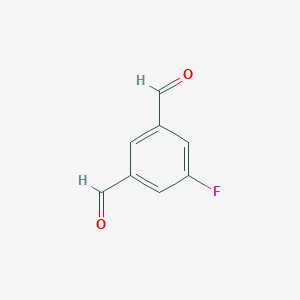

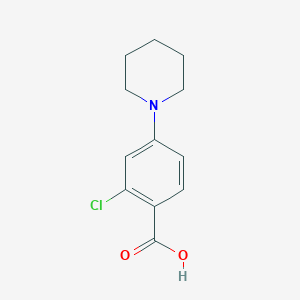

Methyl 2,6-dimethoxynicotinate is a chemical compound with the molecular formula C9H11NO4 . It has an average mass of 197.188 Da and a monoisotopic mass of 197.068802 Da .

Synthesis Analysis

The synthesis of Methyl 2,6-dimethoxynicotinate involves the reaction of methyl 2,6-dichloronicotinate with sodium in methanol. The reaction mixture is refluxed for 3 hours, then evaporated to dryness in vacuo and the residue is taken up in benzene. The benzene solution is filtered to remove undissolved matter, concentrated in vacuo, and the resultant crystalline substance is distilled in a high vacuum (b.p. 85-95 C/0.001 Torr). The crystalline distillate is recrystallized from petroleum ether-pentane to yield pure methyl 2,6-dimethoxynicotinate .Molecular Structure Analysis

The InChI code for Methyl 2,6-dimethoxynicotinate is 1S/C9H11NO4/c1-12-7-5-4-6 (9 (11)14-3)8 (10-7)13-2/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

Methyl 2,6-dimethoxynicotinate has a molecular weight of 197.19 .Wissenschaftliche Forschungsanwendungen

Synthesis in Chemical Reactions

Methyl 2,6-dimethoxynicotinate is involved in various chemical synthesis processes. For instance, it is used in the preparation of 2,6-dimethylnaphthalene (2,6-DMN), which is commercially significant for producing polyethylenenaphthalate and polybutylene naphthalate. The synthesis process involves methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts. This study demonstrated the effective synthesis of 2,6-DMN by methylation over beta type zeolite catalysts (Güleç, Sher, & Karaduman, 2018).

Role in Antitumor Activity

Methyl 2,6-dimethoxynicotinate is also found in compounds exhibiting antitumor activities. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, shows significant activity against certain types of cancer (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Preparation of Methyl Esters

In the context of preparing methyl esters, 2,2-dimethoxypropane (DMP) is used, which reacts rapidly with water in the presence of strong acid to form methanol and acetone, thus acting as a water scavenger in esterification of acids with methanol. This process is relevant to the broader understanding of methylation reactions, where methyl 2,6-dimethoxynicotinate could be implicated (Radin, Hajra, & Akahori, 1960).

Methylation in Biochemical Analysis

In biochemical analysis, methylation is a key process. For instance, methylglyoxal, a biological compound, can be assayed by derivatisation with 1,2-diamino-4,5-dimethoxybenzene to form specific compounds for analysis. This process includes the use of substances similar to methyl 2,6-dimethoxynicotinate (McLellan & Thornalley, 1992).

Influence on Cellular Processes

In medical applications, similar compounds to methyl 2,6-dimethoxynicotinate, like dimethyl sulfoxide (DMSO), have shown to induce changes in human cellular processes and the epigenetic landscape, especially in vitro. This research indicates the potential impact of such compounds on cellular mechanisms (Verheijen et al., 2019).

Methylation in Pharmaceutical Chemistry

Methyl 2,6-dimethoxynicotinate-like compounds are used in pharmaceutical chemistry for methylation methods and as methylating reagents, essential in medicinal chemistry. This research focuses on the palladium-catalyzed dimethylation reaction of specific compounds, demonstrating the critical role of methylation in developing pharmacologically active molecules (Wu, Wei, Wan, & Zhang, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2,6-dimethoxynicotinate is a derivative of niacin, also known as vitamin B3 .

Mode of Action

Prostaglandin D2 is a bioactive molecule that plays a role in inflammation and pain sensation. The release of this molecule is strictly locally-acting due to its short half-life .

Biochemical Pathways

Given its relation to niacin, it may influence pathways related to energy metabolism, as niacin is a precursor to nad+, a crucial coenzyme in cellular respiration and energy production .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Its parent compound, niacin, is known to have vasodilatory effects . Therefore, Methyl 2,6-dimethoxynicotinate may also induce vasodilation, enhancing local blood flow at the site of application .

Eigenschaften

IUPAC Name |

methyl 2,6-dimethoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)8(10-7)13-2/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHAKDJNDMIPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443705 |

Source

|

| Record name | Methyl 2,6-dimethoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dimethoxynicotinate | |

CAS RN |

65515-26-6 |

Source

|

| Record name | Methyl 2,6-dimethoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)